Cas no 851805-78-2 (2-phenyl-1-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-ylethan-1-one)

2-phenyl-1-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-ylethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-phenyl-1-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-ylethan-1-one
- AKOS024589238
- 2-phenyl-1-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
- F0630-1358
- 2-phenyl-1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
- 851805-78-2
- 2-phenyl-1-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one
- 2-phenyl-1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
- Ethanone, 1-[4,5-dihydro-2-[[[3-(trifluoromethyl)phenyl]methyl]thio]-1H-imidazol-1-yl]-2-phenyl-
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- Inchi: 1S/C19H17F3N2OS/c20-19(21,22)16-8-4-7-15(11-16)13-26-18-23-9-10-24(18)17(25)12-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2
- InChI Key: LMGOXRKXTAARCW-UHFFFAOYSA-N
- SMILES: C(=O)(N1C(SCC2=CC=CC(C(F)(F)F)=C2)=NCC1)CC1=CC=CC=C1
Computed Properties
- Exact Mass: 378.10136883g/mol
- Monoisotopic Mass: 378.10136883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 517
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 58Ų
2-phenyl-1-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-ylethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0630-1358-3mg |
2-phenyl-1-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one |
851805-78-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0630-1358-40mg |
2-phenyl-1-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one |
851805-78-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0630-1358-5mg |
2-phenyl-1-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one |
851805-78-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0630-1358-1mg |
2-phenyl-1-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one |
851805-78-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0630-1358-75mg |
2-phenyl-1-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one |
851805-78-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0630-1358-5μmol |
2-phenyl-1-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one |
851805-78-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0630-1358-30mg |
2-phenyl-1-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one |
851805-78-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0630-1358-2μmol |
2-phenyl-1-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one |
851805-78-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0630-1358-10μmol |
2-phenyl-1-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one |
851805-78-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0630-1358-20mg |
2-phenyl-1-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one |
851805-78-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
2-phenyl-1-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-ylethan-1-one Related Literature
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
Additional information on 2-phenyl-1-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-ylethan-1-one
Research Brief on 2-phenyl-1-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-ylethan-1-one (CAS: 851805-78-2)
The compound 2-phenyl-1-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-ylethan-1-one (CAS: 851805-78-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and mechanistic insights.
Recent studies have highlighted the role of this compound as a potent inhibitor of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. The trifluoromethyl group and the imidazole core are critical for its binding affinity and selectivity, making it a promising candidate for further drug development. Structural-activity relationship (SAR) studies have been conducted to optimize its pharmacokinetic properties.
In vitro and in vivo experiments have demonstrated that 851805-78-2 exhibits significant efficacy in modulating key cellular targets, such as protein kinases and G-protein-coupled receptors (GPCRs). For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound showed nanomolar inhibitory activity against a subset of kinases implicated in cancer progression, with minimal off-target effects.
Mechanistic investigations reveal that the compound's mode of action involves allosteric modulation, leading to the disruption of protein-protein interactions critical for disease pathogenesis. Advanced computational modeling and X-ray crystallography have provided atomic-level insights into its binding mode, facilitating the design of derivatives with enhanced potency and bioavailability.
Despite these promising results, challenges remain in terms of metabolic stability and oral bioavailability. Recent efforts have focused on prodrug strategies and formulation optimization to address these limitations. Collaborative research between academia and industry is underway to advance this compound into preclinical trials, with a particular emphasis on its application in oncology and autoimmune diseases.
In conclusion, 2-phenyl-1-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-ylethan-1-one represents a versatile scaffold with broad therapeutic potential. Ongoing research aims to refine its pharmacological profile and explore its utility in combination therapies. This brief underscores the importance of continued investment in the development of this compound and its analogs.
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